A Spectroscopic Guide to 3-Methoxycyclohexanecarboxylic Acid: Elucidating Molecular Structure
A Spectroscopic Guide to 3-Methoxycyclohexanecarboxylic Acid: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxycyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a complete structural elucidation of the target molecule. Beyond a mere presentation of data, this guide emphasizes the rationale behind experimental choices and the principles of data interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.
Introduction
3-Methoxycyclohexanecarboxylic acid (C₈H₁₄O₃, CAS No: 99799-10-7) is a bifunctional organic molecule incorporating a cyclohexane ring, a carboxylic acid, and a methoxy ether functional group.[1] The presence of these distinct chemical entities results in a unique spectroscopic fingerprint that, when expertly interpreted, provides unambiguous confirmation of its molecular structure. This guide will walk through the acquisition and analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into how each technique contributes to the comprehensive structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: NMR Sample Preparation
A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol ensures the acquisition of clean, high-resolution spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of 3-Methoxycyclohexanecarboxylic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[2] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The deuterium in the solvent is "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte's peaks.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[4]
-
Standard Addition: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the solvent. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Methoxycyclohexanecarboxylic acid is complex due to the presence of multiple, often overlapping, signals from the cyclohexane ring protons. The spectrum is best understood by considering the distinct chemical environments of the protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | broad singlet | 1H | -COOH |
| ~3.3 | singlet | 3H | -OCH₃ |
| ~3.2-3.4 | multiplet | 1H | H-3 |
| ~2.2-2.4 | multiplet | 1H | H-1 |
| ~1.2-2.1 | multiplet | 8H | Cyclohexane ring protons (H-2, H-4, H-5, H-6) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and the specific mixture of cis and trans isomers.
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 13 ppm.[5] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group give rise to a sharp singlet at approximately 3.3 ppm. The singlet nature of this peak indicates that there are no adjacent protons to couple with.
-
Methine Protons (H-1 and H-3): The protons on the carbons bearing the carboxylic acid (H-1) and the methoxy group (H-3) are expected to be multiplets due to spin-spin coupling with neighboring protons on the cyclohexane ring. The H-3 proton, being attached to the carbon bearing the electronegative oxygen atom, will be shifted further downfield compared to the H-1 proton.
-
Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region of the spectrum (typically 1.2-2.1 ppm). The complexity arises from the conformational flexibility of the cyclohexane ring and the small differences in chemical shifts between axial and equatorial protons.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~175-185 | -COOH |
| ~70-80 | C-3 |
| ~55-60 | -OCH₃ |
| ~40-45 | C-1 |
| ~20-35 | C-2, C-4, C-5, C-6 |
Note: The exact chemical shifts can vary depending on the solvent and the specific mixture of cis and trans isomers.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 170-185 ppm.[5][6]
-
Carbon Bearing the Methoxy Group (C-3): The carbon atom directly attached to the electronegative oxygen of the methoxy group is deshielded and appears in the 70-80 ppm region.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is found in the 55-60 ppm range.
-
Carbon Bearing the Carboxylic Acid (C-1): The carbon to which the carboxylic acid is attached is also deshielded, though to a lesser extent than C-3, and its signal appears around 40-45 ppm.
-
Cyclohexane Ring Carbons: The remaining four carbon atoms of the cyclohexane ring appear in the upfield region of the spectrum, typically between 20 and 35 ppm. Due to the potential for different chemical environments, these may appear as distinct signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean.[7] A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid 3-Methoxycyclohexanecarboxylic acid is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal. The beam undergoes total internal reflection at the crystal-sample interface, and an evanescent wave penetrates a small distance into the sample, where absorption occurs.[8]
IR Spectroscopic Data
The IR spectrum of 3-Methoxycyclohexanecarboxylic acid is characterized by the prominent absorption bands of its functional groups.
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 2500-3300 | Very broad, strong | O-H stretch (hydrogen-bonded) |
| 2850-3000 | Medium, sharp | C-H stretch (aliphatic) |
| ~1710 | Strong, sharp | C=O stretch |
| 1080-1150 | Strong | C-O stretch (ether) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
Interpretation of the IR Spectrum:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, which spans from approximately 2500 to 3300 cm⁻¹.[9][10][11] This broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.
-
C-H Stretch: The sharp peaks between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexane ring and the methoxy group.[12]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[9][10] The position of this band can be influenced by hydrogen bonding.
-
C-O Stretches: The spectrum will also display strong C-O stretching absorptions. The C-O stretch of the ether linkage is typically found in the 1080-1150 cm⁻¹ region, while the C-O stretch of the carboxylic acid appears between 1210 and 1320 cm⁻¹.[13]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.[14]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).[15][16]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Pattern
| m/z | Predicted Fragment |
| 158 | [M]⁺• (Molecular ion) |
| 143 | [M - CH₃]⁺ |
| 127 | [M - OCH₃]⁺ |
| 113 | [M - COOH]⁺ |
| 71 | [C₄H₇O]⁺ (from cleavage of the cyclohexane ring) |
| 45 | [COOH]⁺ |
Interpretation of the Predicted Fragmentation:
-
Molecular Ion Peak: The molecular ion peak at m/z 158 would confirm the molecular weight of the compound.
-
Loss of a Methyl Group: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃), resulting in a peak at m/z 143.
-
Loss of a Methoxy Group: Cleavage of the C-O bond of the ether could result in the loss of a methoxy radical (•OCH₃), giving a peak at m/z 127.
-
Loss of the Carboxylic Acid Group: Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acids, leading to the loss of the carboxyl radical (•COOH) and a peak at m/z 113.
-
Formation of the Carboxylium Ion: A characteristic peak for carboxylic acids is often observed at m/z 45, corresponding to the [COOH]⁺ ion.
-
Ring Cleavage: The cyclohexane ring can undergo various fragmentation pathways, leading to a series of peaks at lower m/z values.
Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.
-
IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and sharp C=O stretches) and an ether (C-O stretch).
-
¹³C NMR spectroscopy confirms the number of unique carbon environments, consistent with the proposed structure, and the chemical shifts corroborate the presence of a carbonyl carbon, a carbon attached to an ether oxygen, and aliphatic carbons.
-
¹H NMR spectroscopy provides detailed information about the proton environments and their connectivity. The presence of the carboxylic acid proton, the methoxy protons, and the complex signals of the cyclohexane ring protons are all consistent with the structure of 3-Methoxycyclohexanecarboxylic acid.
-
Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern would further support the proposed structure by identifying characteristic losses of functional groups.
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